molecular formula C14H12Cl2O3 B6277173 methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate CAS No. 2763754-71-6

methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate

Cat. No.: B6277173
CAS No.: 2763754-71-6
M. Wt: 299.1
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is an organic compound characterized by the presence of a cyclopentene ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: 3,5-dichlorobenzoic acid and cyclopent-3-ene-1-carboxylic acid.

    Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-methanol.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chlorobenzoyl)cyclopent-3-ene-1-carboxylate
  • Methyl 1-(3,5-dibromobenzoyl)cyclopent-3-ene-1-carboxylate
  • Methyl 1-(3,5-difluorobenzoyl)cyclopent-3-ene-1-carboxylate

Uniqueness

Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of two chlorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct properties compared to its analogs, making it valuable for targeted applications in research and industry.

Properties

CAS No.

2763754-71-6

Molecular Formula

C14H12Cl2O3

Molecular Weight

299.1

Purity

95

Origin of Product

United States

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